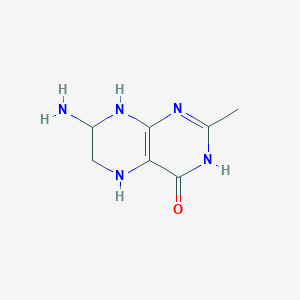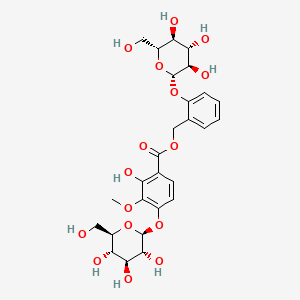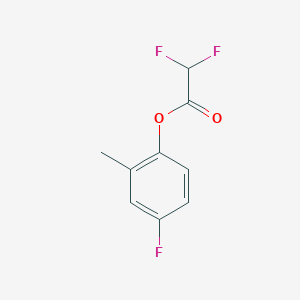![molecular formula C13H8Cl2N4O3S B13825322 5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines and oxadiazoles This compound is characterized by the presence of a chlorinated phenyl group, an oxadiazole ring, and a methylsulfonyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a chlorinated aromatic aldehyde
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
5-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the oxadiazole ring and chlorinated phenyl group.
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pyrimidine: Lacks the methylsulfonyl group.
5-(2-chlorophenyl)-1,3,4-oxadiazole: Lacks the pyrimidine ring and methylsulfonyl group.
Uniqueness
The uniqueness of 5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine lies in its combined structural features, which confer specific chemical and biological properties
特性
分子式 |
C13H8Cl2N4O3S |
|---|---|
分子量 |
371.2 g/mol |
IUPAC名 |
2-(5-chloro-2-methylsulfonylpyrimidin-4-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8Cl2N4O3S/c1-23(20,21)13-16-6-9(15)10(17-13)12-19-18-11(22-12)7-4-2-3-5-8(7)14/h2-6H,1H3 |
InChIキー |
HDEOHSFERMBRFL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C2=NN=C(O2)C3=CC=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
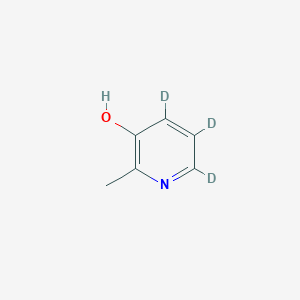
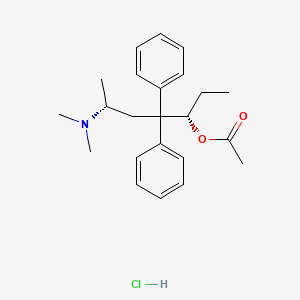
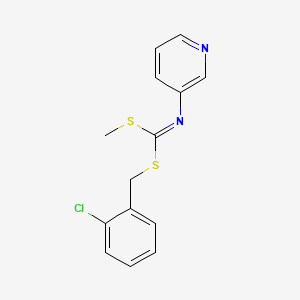
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)


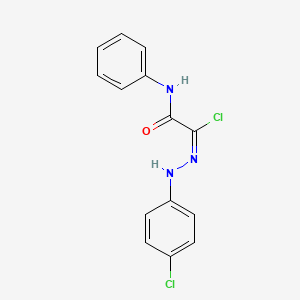
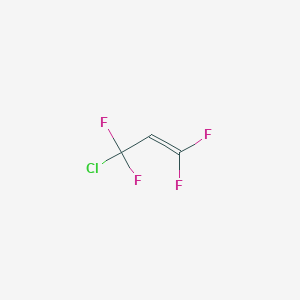
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
